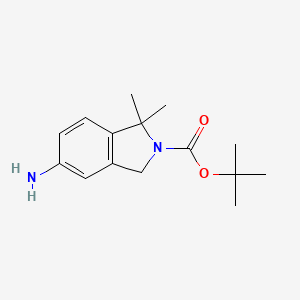
tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate: is a synthetic organic compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring This specific compound is characterized by the presence of a tert-butyl ester group, an amino group, and two methyl groups attached to the isoindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindole core, followed by the introduction of the tert-butyl ester and amino groups. Key steps may include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors such as ortho-substituted benzylamines or benzyl halides.
Introduction of the tert-Butyl Ester Group: This step often involves esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines under suitable conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxylamines or secondary amines.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate is used as a building block in organic synthesis
Biology: In biological research, isoindole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and fluorescent probes. The amino group in the compound can be modified to create derivatives with specific biological activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Isoindole derivatives have shown promise in targeting specific biological pathways involved in disease progression.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function. The tert-butyl ester group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
tert-Butyl 6-amino-3,3-dimethyl-1H-indole-2-carboxylate: Similar structure but with an indole core instead of isoindole.
tert-Butyl 6-amino-3,3-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a pyrrole core.
tert-Butyl 6-amino-3,3-dimethyl-1H-benzimidazole-2-carboxylate: Similar structure but with a benzimidazole core.
Uniqueness: tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate is unique due to its isoindole core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H22N2O2 |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-10-8-11(16)6-7-12(10)15(17,4)5/h6-8H,9,16H2,1-5H3 |
Clave InChI |
CTCYIKXXQJFFSV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


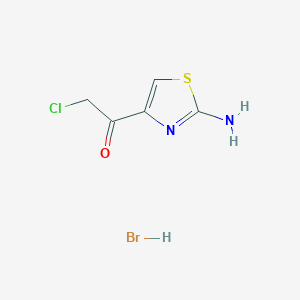
![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)
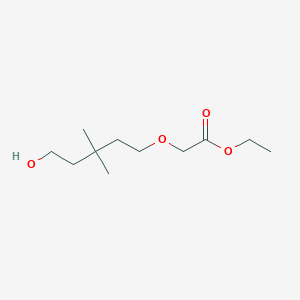
![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one](/img/structure/B13897040.png)
![Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B13897042.png)

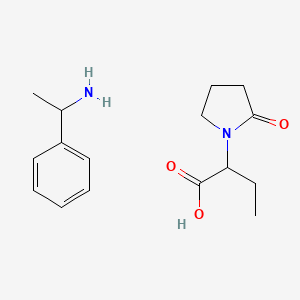
![2-[3-(Azetidin-yl)propoxy]-5-bromopyridine](/img/structure/B13897060.png)
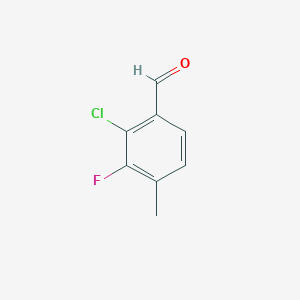
![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)

![N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide](/img/structure/B13897081.png)

![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)
